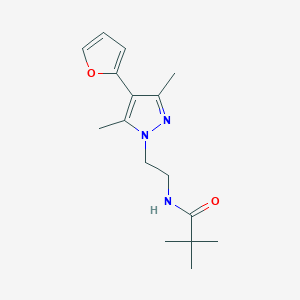![molecular formula C15H12N4OS B2481415 N'-[(1E)-[4-(1H-imidazol-1-yl)fenil]metilideno]tiofeno-2-carbohidrazida CAS No. 866009-62-3](/img/structure/B2481415.png)
N'-[(1E)-[4-(1H-imidazol-1-yl)fenil]metilideno]tiofeno-2-carbohidrazida
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide often involves complex reactions that include condensation, cyclization, and substitution reactions. For instance, an efficient synthesis approach for related compounds has been demonstrated through a five-component cascade reaction, utilizing components like cyanoacetohydrazide and various diamines, highlighting the versatility and complexity of synthesis methods for such compounds (Hosseini & Bayat, 2019).
Molecular Structure Analysis
The molecular structure of related hydrazide compounds has been characterized by various spectroscopic techniques such as X-ray diffraction, IR, NMR, and quantum chemical computational methods. These studies reveal intricate details about the crystalline structure, molecular geometry, and the electronic environment, providing insights into the compound's reactivity and stability (Inkaya et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide and its analogs often involve interactions with various reagents leading to the formation of new bonds and structures. The reactivity can be influenced by factors like the presence of functional groups and the compound's overall electronic structure. Theoretical studies, including DFT calculations, provide valuable information on reactivity patterns, molecular electrostatic potential, and frontier molecular orbitals (Uppal et al., 2019).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are crucial for understanding the behavior of N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide in different environments. These properties are determined through experimental techniques and can provide insights into the compound's application potential in various fields.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity with other chemical reagents, and stability under different conditions, are essential for predicting how N'-{(E)-[4-(1H-imidazol-1-yl)phenyl]methylidene}-2-thiophenecarbohydrazide behaves in chemical processes. Computational chemistry methods, such as DFT, play a significant role in understanding these properties by simulating molecular interactions and reactions (Demir et al., 2012).
Aplicaciones Científicas De Investigación
a. Propiedades antimicrobianas: Los compuestos que contienen imidazol exhiben propiedades antibacterianas, antifúngicas y antivirales. Los investigadores han explorado su uso contra diversos patógenos, incluidas bacterias, hongos y virus. Estos compuestos pueden servir como precursores para nuevos agentes antimicrobianos.
b. Potencial anticancerígeno: Ciertos derivados del imidazol demuestran actividad antitumoral. Pueden interferir con el crecimiento de las células cancerosas, inducir la apoptosis o inhibir vías de señalización específicas. Investigar sus mecanismos de acción podría conducir a terapias contra el cáncer dirigidas.
c. Agentes antiinflamatorios: Los imidazoles tienen efectos antiinflamatorios al modular las respuestas inmunitarias. Los investigadores han estudiado su potencial en el tratamiento de enfermedades inflamatorias como la artritis reumatoide y la enfermedad inflamatoria intestinal.
d. Compuestos antidiabéticos: Algunas moléculas a base de imidazol exhiben efectos hipoglucémicos. Estos compuestos pueden ayudar a regular los niveles de glucosa en sangre y mejorar la sensibilidad a la insulina.
e. Efectos neuroprotectores: Los derivados del imidazol podrían desempeñar un papel en la neuroprotección. Los investigadores investigan su capacidad para prevenir o mitigar condiciones neurodegenerativas como las enfermedades de Alzheimer y Parkinson.
Conclusión
El compuesto N'-[(1E)-[4-(1H-imidazol-1-yl)fenil]metilideno]tiofeno-2-carbohidrazida es prometedor en diversos campos, desde el desarrollo de fármacos hasta la ciencia de los materiales. La investigación y la exploración adicionales revelarán todo su potencial. ¡Si necesitas información más detallada sobre alguna aplicación específica, no dudes en preguntar! 🌟
Mecanismo De Acción
Target of Action
The primary target of this compound is currently unknown. The compound contains an imidazole ring, which is a common feature in many biologically active molecules . Imidazole derivatives are known to exhibit a wide range of biological activities, including antifungal properties .
Mode of Action
The presence of the imidazole ring suggests that it may interact with biological targets through hydrogen bonding and π-π stacking interactions
Biochemical Pathways
Given the known properties of imidazole derivatives, it is possible that this compound may interfere with the synthesis or function of certain proteins or enzymes
Result of Action
Given the known antifungal properties of imidazole derivatives , it is possible that this compound may inhibit the growth of certain fungi
Propiedades
IUPAC Name |
N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4OS/c20-15(14-2-1-9-21-14)18-17-10-12-3-5-13(6-4-12)19-8-7-16-11-19/h1-11H,(H,18,20)/b17-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCPSMOLLYKPMU-LICLKQGHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NN=CC2=CC=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)N/N=C/C2=CC=C(C=C2)N3C=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401329431 | |
| Record name | N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID50086433 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
866009-62-3 | |
| Record name | N-[(E)-(4-imidazol-1-ylphenyl)methylideneamino]thiophene-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401329431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-{4-[4-(difluoromethoxy)phenyl]-5-methyl-1,3-thiazol-2-yl}-2-fluoropyridine-4-carboxamide](/img/structure/B2481333.png)
![5-methyl-2-phenyl-7-(4-(2-propylpentanoyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2481334.png)


![2-((7-acetyl-4-oxo-3-(p-tolyl)-3,4,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2481338.png)






![5-((1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2481350.png)
![N-[3-(7,7-Dimethyl-1-oxo-1,4-thiazepan-4-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2481354.png)